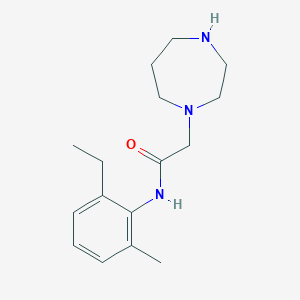
2-(1,4-diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,4-diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and a substituted phenyl group. Compounds with such structures are often studied for their potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide typically involves the following steps:
Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with suitable reagents.
Acylation Reaction: The diazepane ring is then acylated with 2-ethyl-6-methylphenylacetyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the diazepane ring.
Reduction: Reduction reactions could potentially reduce any carbonyl groups present in the structure.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
2-(1,4-diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide could have several scientific research applications:
Chemistry: Studied for its reactivity and potential as a building block in organic synthesis.
Biology: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, such as potential activity as a central nervous system agent.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-(1,4-diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide would depend on its specific biological target. Generally, compounds with diazepane rings may interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,4-diazepan-1-yl)-N-phenylacetamide: Lacks the ethyl and methyl substitutions on the phenyl ring.
2-(1,4-diazepan-1-yl)-N-(2-methylphenyl)acetamide: Contains only a methyl substitution on the phenyl ring.
Uniqueness
The presence of both ethyl and methyl groups on the phenyl ring in 2-(1,4-diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide may confer unique steric and electronic properties, potentially affecting its reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C16H25N3O |
|---|---|
Poids moléculaire |
275.39 g/mol |
Nom IUPAC |
2-(1,4-diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C16H25N3O/c1-3-14-7-4-6-13(2)16(14)18-15(20)12-19-10-5-8-17-9-11-19/h4,6-7,17H,3,5,8-12H2,1-2H3,(H,18,20) |
Clé InChI |
CNPXXHZKLQROJX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC(=C1NC(=O)CN2CCCNCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















